molecular formula C10H6O2S2 B428713 [3,3'-Bithiophene]-2,2'-dicarboxaldehyde CAS No. 40306-89-6

[3,3'-Bithiophene]-2,2'-dicarboxaldehyde

Cat. No.: B428713
CAS No.: 40306-89-6
M. Wt: 222.3g/mol
InChI Key: UYWAPXIXMROYBD-UHFFFAOYSA-N
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Description

[3,3'-Bithiophene]-2,2'-dicarboxaldehyde (CAS 40306-89-6) is an electron-rich aromatic building block of significant interest in the development of advanced organic semiconductors and π-conjugated materials . Its molecular structure, characterized by two aldehyde functional groups positioned on a conjugated bithiophene core, makes it a versatile precursor for the synthesis of arylene vinylene-based donor-acceptor copolymers . Researchers utilize this compound to create semiconducting polymers with tailored electronic properties for applications in organic electronic devices such as field-effect transistors (OFETs) and organic photovoltaics (OPVs). The aldehyde groups serve as critical reactive sites for constructing extended conjugated systems via condensation reactions, for instance, with various electron-deficient moieties like benzobisazoles to form low bandgap materials . While its specific mechanism of action depends on the final polymeric structure, its primary role is as an electron-donating unit that influences the HOMO-LUMO levels, bandgap, and ultimately the charge transport properties of the resulting material . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(2-formylthiophen-3-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2S2/c11-5-9-7(1-3-13-9)8-2-4-14-10(8)6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWAPXIXMROYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C2=C(SC=C2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bithiophene]-2,2’-dicarboxaldehyde typically involves the coupling of thiophene derivatives. One common method is the palladium-catalyzed Suzuki coupling reaction, where 3-bromothiophene-2-carbaldehyde is coupled with a boronic acid derivative under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate, in a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of [3,3’-Bithiophene]-2,2’-dicarboxaldehyde may involve large-scale coupling reactions using similar methods as described above. The oxidative molecular layer deposition (oMLD) method has also been explored for the fabrication of robust conjugated microporous polymer membranes utilizing 3,3’-bithiophene monomers .

Chemical Reactions Analysis

Types of Reactions: [3,3’-Bithiophene]-2,2’-dicarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: [3,3’-Bithiophene]-2,2’-dicarboxylic acid.

    Reduction: [3,3’-Bithiophene]-2,2’-diol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

[3,3’-Bithiophene]-2,2’-dicarboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3,3’-Bithiophene]-2,2’-dicarboxaldehyde involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with proteins and enzymes, potentially inhibiting or modifying their activity.

    Pathways Involved: It may participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Positional Isomers: 2,2'-Bithiophene-5,5'-dicarboxaldehyde (BTDA)

  • Structural Difference : BTDA (CAS: 32364-72-0) shares the same molecular formula but has aldehyde groups at the 5 and 5' positions instead of 2 and 2' .
  • Reactivity and Applications: BTDA is widely used in Knoevenagel condensations to create donor–acceptor copolymers for supercapacitors and thermoelectric materials . Its 5,5' substitution allows better conjugation and steric accessibility, enabling efficient polymer formation. In contrast, [3,3'-Bithiophene]-2,2'-dicarboxaldehyde faces challenges in forming bis Schiff bases, often yielding mixtures of azepines and dithiophene byproducts due to steric hindrance at the 2,2' positions .
  • Synthetic Routes :
    • BTDA is synthesized via a two-step Kumada coupling and Vilsmeier-Haack reaction (62% yield) .
    • This compound requires brominated precursors and multi-step functionalization, with lower yields in azepine synthesis .

Fused-Ring Derivatives: Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde

  • Structural Difference : This compound features a fused thiophene ring system, enhancing planarity and conjugation .
  • Electronic Properties: The fused structure reduces steric strain and extends π-conjugation, lowering the band gap compared to bithiophene analogs. This makes it superior for applications requiring high electron mobility, such as organic field-effect transistors. this compound, with non-fused rings, exhibits moderate conductivity and is less suited for high-performance semiconductors.

Terthiophene Derivatives: Hexabutyl-[2,2':5',2''-terthiophene]-5,5''-dicarboxaldehyde

  • Structural Difference : A terthiophene backbone with hexabutyl substituents and aldehyde groups at terminal positions .
  • Functional Advantages :
    • Alkyl chains improve solubility in organic solvents, facilitating solution-processable device fabrication.
    • The extended conjugation length enhances light absorption in the visible spectrum, making it ideal for photovoltaic applications.
    • In contrast, this compound lacks alkyl substituents, limiting its solubility and requiring harsher processing conditions.

Substituted Bithiophenes: 3,3'-Dimethyl-2,2'-bithiophene

  • Structural Difference : Methyl groups at the 3,3' positions instead of aldehydes .
  • Electronic Modulation :
    • Methyl groups donate electron density via inductive effects, raising the HOMO level and improving hole transport.
    • The aldehyde groups in this compound are electron-withdrawing, lowering the HOMO and enhancing electron affinity, which is advantageous for n-type semiconductors.

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Aldehyde Positions Band Gap (eV) Key Applications Synthetic Yield (Typical)
This compound C₁₀H₆O₂S₂ 2,2' ~2.8 Azepines, Schiff bases 40–50%
2,2'-Bithiophene-5,5'-dicarboxaldehyde C₁₀H₆O₂S₂ 5,5' ~2.5 Conjugated polymers, supercapacitors 60–70%
Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde C₈H₄O₂S₂ 2,5 ~2.1 Organic semiconductors 75–85%
Hexabutyl-terthiophene dicarboxaldehyde C₂₈H₃₈O₂S₃ 5,5'' ~1.9 Photovoltaics 65–75%

Research Findings and Challenges

  • Reactivity Limitations : The 2,2' substitution in this compound introduces steric hindrance, reducing efficiency in condensation reactions compared to 5,5' isomers .
  • Electronic Trade-offs: While its electron-withdrawing aldehydes enhance electron transport, the non-fused bithiophene structure limits conjugation length, resulting in higher band gaps than fused or terthiophene analogs .

Biological Activity

[3,3'-Bithiophene]-2,2'-dicarboxaldehyde is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H8O2S2
  • Molecular Weight : 248.32 g/mol
  • Structure : The compound features a bithiophene backbone with two aldehyde functional groups at the 2 and 2' positions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Electrophilic Aromatic Substitution : Utilizing thiophene derivatives and aldehydes under acidic conditions.
  • Cross-Coupling Reactions : Employing palladium-catalyzed reactions to form the bithiophene structure followed by oxidation to introduce aldehyde groups.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.

  • Example Study : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on cancer cell lines.

  • Case Study : A study evaluated its cytotoxicity against several cancer cell lines (MCF-7 for breast cancer and HeLa for cervical cancer) using the MTT assay. The results indicated an IC50 value of approximately 25 µM for MCF-7 cells, suggesting moderate cytotoxic activity.
Cell LineIC50 (µM)
MCF-725
HeLa30

The mechanism underlying the biological activity of this compound is believed to involve:

  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cells leading to apoptosis.
  • Inhibition of Key Enzymes : Potentially acting as an inhibitor for enzymes involved in cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the aldehyde positions or substituents on the thiophene rings can enhance its potency.

  • Substituent Variations : Adding electron-withdrawing groups may increase reactivity and improve antimicrobial efficacy.
  • Aldehyde Positioning : Altering the position of aldehyde groups could affect binding affinity to target proteins.

Q & A

Q. What are the most efficient synthetic routes for [3,3'-Bithiophene]-2,2'-dicarboxaldehyde?

The compound is typically synthesized via functionalization of a brominated bithiophene precursor. A high-yielding method involves converting 3,3',5,5'-tetrabromo-2,2'-bithiophene into a dibromo-dioxane intermediate, which is then oxidized to yield the dicarboxaldehyde . Alternative routes include Knoevenagel condensation with electron-accepting monomers like benzene-1,3,5-triyltriacetonitrile (BTAN) under solvothermal conditions . Key steps include:

  • Bromination and subsequent substitution reactions.
  • Use of dimethyl-1,3-dioxane protecting groups to stabilize intermediates.
  • Final oxidation with agents like NaIO₄ or Dess-Martin periodinane.

Q. How is this compound characterized structurally?

Characterization relies on:

  • NMR Spectroscopy : Solid-state ¹³C CP-MAS NMR resolves overlapping signals from quaternary carbons and thiophene-S environments .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (Monoisotopic mass: 221.9809 g/mol) .
  • X-ray Crystallography : Limited due to low crystallinity, but derivatives like 3,3',4,4'-tetrabutyl analogs have been analyzed .

Q. What are its primary applications in materials science?

The compound serves as a key building block in:

  • Conjugated Polymers : Used in donor-acceptor copolymers for organic solar cells (e.g., PDTBDT-T-Cl polymers achieve PCE >12%) .
  • Covalent Organic Frameworks (COFs) : Forms electroactive COFs for zinc-ion hybrid supercapacitors, achieving specific capacities up to 251.7 mA h g⁻¹ .
  • Supramolecular Assemblies : Stabilizes π-conjugated systems via aldehyde-mediated Schiff base reactions .

Advanced Research Questions

Q. How do experimental design challenges affect the synthesis of azepine derivatives from this compound?

Reductive cyclization of bis-Schiff bases derived from this compound often yields undesired byproducts (e.g., 7-aminobenzo[1,2-b:4,3-b']dithiophenes) due to competing reaction pathways. Key variables include:

  • Temperature : Elevated temperatures favor side reactions; optimal yields are achieved at 60–80°C .
  • Reducing Agents : Na₂S₂O₄ vs. Zn/HCl—the latter improves selectivity but requires anhydrous conditions .
  • Purification : Column chromatography with silica gel and hexane/EtOAc gradients is critical .

Q. Why do electrochemical performances vary in COF-based supercapacitors using this compound?

DA-CCP-2 (derived from this compound) shows 2.4× higher specific capacity than DA-CCP-1 due to:

  • Extended π-Conjugation : Bithiophene linkers enhance charge delocalization.
  • Electroactive Sites : Thiophene-S units participate in redox reactions, confirmed via ex situ XPS and FTIR .
Parameter DA-CCP-1DA-CCP-2
Specific Capacity103.4251.7
Energy Density (Wh kg⁻¹)80.6196.3

Q. How can crystallinity and energy levels be optimized for organic photovoltaics?

  • Side-Chain Engineering : Introducing alkyl groups (e.g., octyl) improves solubility and film morphology .
  • Co-monomer Selection : Pairing with electron-deficient units (e.g., benzobisazoles) reduces HOMO-LUMO gaps (ΔE ≈ 1.2 eV) .
  • Post-Synthetic Treatment : Thermal annealing at 150°C enhances crystallinity, as shown by grazing-incidence XRD .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Hawthorne et al. reported >80% yields for azepine derivatives from biphenyl-2,2'-dicarboxaldehyde, but yields drop to <40% with the bithiophene analog due to:

  • Steric Hindrance : Bulkier thiophene rings impede cyclization .
  • Oxidation Sensitivity : Aldehyde groups degrade under prolonged heating; inert atmospheres (N₂/Ar) improve reproducibility .

Methodological Notes

  • Purification : Use silica gel chromatography with gradient elution (hexane → EtOAc) for intermediates .
  • Electrochemical Testing : Employ three-electrode cells with Zn foil anodes and 0.1 A g⁻¹ current density for reliable comparisons .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict redox potentials and bandgap alignment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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